heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate
Description
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate (hereafter referred to as Compound A) is a structurally complex ester derivative characterized by:
- A heptadecan-9-yl chain (C₁₇H₃₅O⁻) as the esterifying alcohol.
- A central heptanoate backbone (C₇H₁₂O₂) with a tertiary amine functional group.
- Substituents including a 3-hydroxypropyl group and a 6-nonoxy-6-oxohexyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (branched alkoxy/keto) moieties.
Properties
Molecular Formula |
C42H83NO5 |
|---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-21-29-39-47-41(45)33-26-22-28-36-43(37-30-38-44)35-27-20-19-25-34-42(46)48-40(31-23-17-14-11-8-5-2)32-24-18-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
FDKGDASVCOWKAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate involves multiple steps, including esterification and amination reactionsThe final step involves the addition of the 6-nonoxy-6-oxohexyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amination processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is usually synthesized in reagent-grade quality for research purposes .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block for synthesizing complex lipid structures.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Utilized in the development of lipid-based drug delivery systems, including lipid nanoparticles for mRNA vaccine delivery.
Industry: Applied in the formulation of specialized coatings and materials
Mechanism of Action
The compound exerts its effects primarily through its interaction with lipid membranes. The terminal hydroxyl and amino groups facilitate the formation of hydrogen bonds and electrostatic interactions with other molecules. This allows the compound to integrate into lipid bilayers, modifying their properties and enhancing the delivery of therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Compound A with structurally or functionally analogous compounds, focusing on physicochemical properties, reactivity, and hypothetical applications.
Table 1: Structural and Functional Comparison
<sup>*</sup>LogP values calculated using ChemDraw v22.0.
Key Findings :
Lipophilicity: Compound A’s extended heptadecan-9-yl chain and branched nonoxy-oxohexyl group confer higher logP (~8.2) compared to simpler esters like ethyl heptanoate (logP 2.5). This suggests superior membrane permeability but poor aqueous solubility. The 3-hydroxypropyl moiety may marginally improve solubility in polar solvents compared to fully nonpolar analogs (e.g., heptadecyl 3-hydroxypropanoate).
Chemical Stability: The ester bond in Compound A is prone to hydrolysis under alkaline conditions, similar to ethyl heptanoate. However, steric hindrance from the tertiary amine and branched substituents may slow degradation compared to linear esters. In contrast, the patent-derived 7-[4-(difluorophenyl)pyrrolopyridazine]heptanoate exhibits instability in acidic environments due to its heterocyclic core .
Functional Versatility: Compound A’s tertiary amine enables pH-dependent solubility, a trait exploited in lipid-based drug delivery systems. Comparatively, ethyl heptanoate lacks functional groups for targeted modifications.
Biological Activity
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate is a complex lipid compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and gene therapy. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C44H87NO5
- Molecular Weight : 710.17 g/mol
- IUPAC Name : this compound
This compound is characterized by a long hydrophobic carbon chain, which contributes to its solubility properties and interaction with biological membranes.
- Lipid Nanoparticle Formation : this compound serves as a component in lipid nanoparticles (LNPs), which are crucial for delivering mRNA vaccines and other therapeutic agents. The lipid structure facilitates the encapsulation of nucleotides and enhances cellular uptake through endocytosis .
- Gene Delivery : The compound's ionizable nature allows it to form complexes with negatively charged nucleic acids, improving stability and delivery efficiency. Studies indicate that LNPs containing this lipid can effectively deliver mRNA to target cells, triggering robust immune responses .
- Antiviral Properties : Preliminary research suggests that compounds similar to this compound exhibit antiviral activity against various pathogens, including influenza and HIV .
Case Studies
- mRNA Vaccine Delivery : In a study evaluating the efficacy of LNPs in mRNA vaccine delivery, formulations containing heptadecan-9-yl lipids demonstrated superior immunogenicity compared to traditional delivery methods. The study reported a significant increase in antibody titers in vaccinated subjects .
- Antiviral Efficacy : Another investigation focused on the antiviral potential of lipid formulations against HIV showed that LNPs incorporating heptadecan-9-yl derivatives could inhibit viral replication in vitro, suggesting a promising avenue for therapeutic development .
Comparison of Lipid Formulations
| Compound Name | Molecular Weight | Application | Efficacy |
|---|---|---|---|
| This compound | 710.17 g/mol | mRNA delivery | High |
| Heptadecan-9-ol | 256.48 g/mol | Antiviral agent | Moderate |
| Heptadecan-9-yl 8-(2-hydroxyethyl)(6-nonoxy)octanoate | 710.17 g/mol | Gene editing | High |
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Gene Delivery | Effective encapsulation and cellular uptake |
| Antiviral Activity | Inhibition of viral replication |
| Immunogenic Response | Enhanced antibody production in vaccine studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
